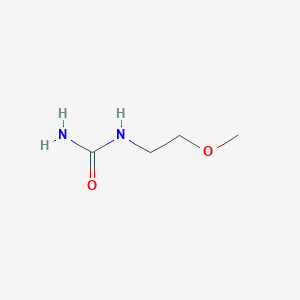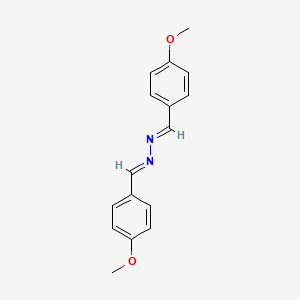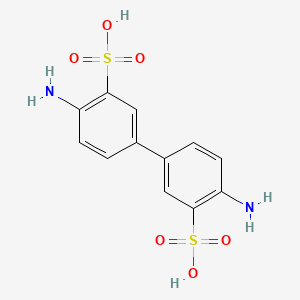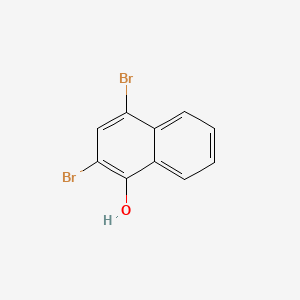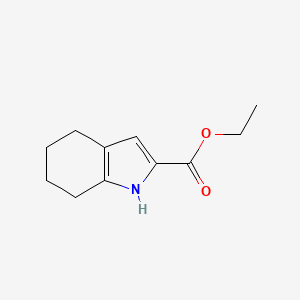
4,5,6,7-tetrahidro-1H-indol-2-carboxilato de etilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Actividad antiviral
Se ha informado que los derivados del indol presentan potentes propiedades antivirales. Por ejemplo, ciertos derivados del indol-2-carboxilato han mostrado actividad inhibitoria contra la influenza A y otros virus . La flexibilidad estructural del 4,5,6,7-tetrahidro-1H-indol-2-carboxilato de etilo permite la síntesis de varios análogos que pueden optimizarse para la actividad antiviral a través de la interacción con proteínas virales o la inhibición de la replicación viral.
Aplicaciones anticancerígenas
El núcleo del indol es una característica común en muchos compuestos con actividad anticancerígena. El this compound podría servir como precursor para la síntesis de nuevos agentes anticancerígenos. Sus derivados pueden diseñarse para dirigirse a líneas celulares cancerosas específicas, lo que podría conducir al desarrollo de nuevos tratamientos para varios tipos de cáncer .
Inhibición enzimática
Este compuesto tiene aplicaciones potenciales en la inhibición enzimática, que es una estrategia crucial en el desarrollo de fármacos. Al inhibir enzimas específicas, los derivados del this compound podrían utilizarse para tratar enfermedades en las que la actividad enzimática está desregulada, como trastornos metabólicos o enfermedades neurodegenerativas.
Desarrollo de agentes antimicrobianos
Los derivados del indol son conocidos por sus propiedades antimicrobianas. El this compound podría modificarse para mejorar su interacción con los objetivos bacterianos o fúngicos, lo que conduciría a la creación de nuevos fármacos antimicrobianos que podrían ayudar a combatir las cepas resistentes a los antibióticos .
Productos químicos agrícolas
La adaptabilidad estructural de los derivados del indol los hace adecuados para el desarrollo de productos químicos agrícolas. El this compound puede utilizarse para sintetizar compuestos que controlan los microorganismos fitopatógenos, protegiendo los cultivos de diversas enfermedades y plagas .
Investigación neurofarmacológica
Los compuestos indólicos juegan un papel importante en la neurofarmacología debido a su similitud estructural con la triptófano y la serotonina. La investigación sobre los derivados del this compound podría conducir al descubrimiento de nuevos fármacos neuroactivos, ofreciendo potencialmente tratamientos para trastornos del estado de ánimo, ansiedad y otras afecciones psiquiátricas .
Propiedades
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h7,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSQSLWRXZTVTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30306365 | |
| Record name | ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30306365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65880-18-4 | |
| Record name | 65880-18-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30306365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

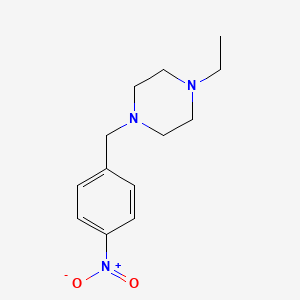
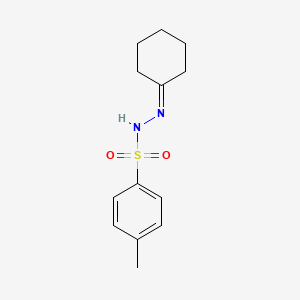

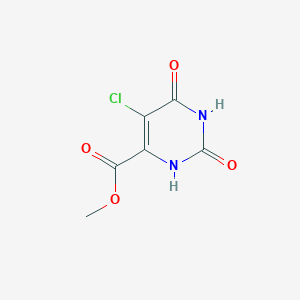
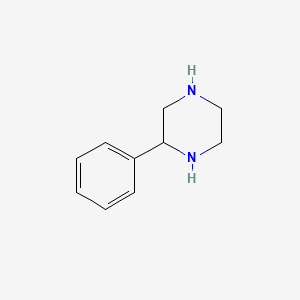
![(1R,9R,10S,12S,13R,14S,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1584379.png)

![(2R,3R,4S,5S,6R)-2-[4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1584382.png)
